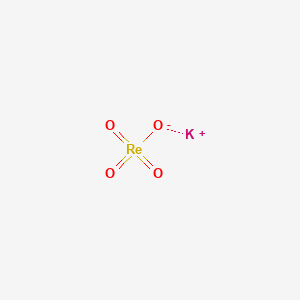
Carbonylchlorobis(triphenylphosphin)iridium(I)
Übersicht
Beschreibung
Carbonylchlorobis(triphenylphosphine)iridium(I), also known as IrCl(CO)(PPh3)2, is a complex organometallic compound that has been used in a variety of scientific research applications. It is a coordination complex of iridium, a transition metal, and triphenylphosphine, a ligand. The compound is a white solid that is insoluble in water, but soluble in organic solvents. It is a useful reagent in organic synthesis, and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Carbonylchlorobis(triphenylphosphin)iridium(I) spielt eine entscheidende Rolle in der organischen Synthese . Es kann als Katalysator oder Reagenz in verschiedenen organischen Reaktionen wirken und zur Bildung komplexer organischer Verbindungen beitragen.
Pharmazeutika
In der pharmazeutischen Industrie wird diese Verbindung als Rohstoff und Zwischenprodukt verwendet . Sie kann an der Synthese verschiedener Medikamente beteiligt sein und zur Entwicklung neuer Medikamente und Behandlungen beitragen.
Pflanzenschutzmittel
Carbonylchlorobis(triphenylphosphin)iridium(I) wird auch bei der Herstellung von Pflanzenschutzmitteln verwendet . Es kann bei der Synthese von Pestiziden, Herbiziden und anderen landwirtschaftlichen Chemikalien verwendet werden.
Farbstoffe
Diese Verbindung wird bei der Herstellung von Farbstoffen verwendet . Es kann zur Herstellung verschiedener Farben und Schattierungen in Farbstoffen beitragen.
Reduktive Synthese von Nitronen
Carbonylchlorobis(triphenylphosphin)iridium(I) wurde als Katalysator bei der reduktiven Synthese von Nitronen aus N-Hydroxyamiden verwendet . Diese Reaktion ist in der organischen Chemie von Bedeutung, da Nitrone nützliche Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen sind.
Übergangsmetallkatalysatoren
Als Übergangsmetallkomplex kann Carbonylchlorobis(triphenylphosphin)iridium(I) als Katalysator in verschiedenen chemischen Reaktionen fungieren . Seine einzigartigen elektronischen und sterischen Eigenschaften machen es für die Katalyse bestimmter Arten von Reaktionen geeignet.
Safety and Hazards
Zukünftige Richtungen
Carbonylchlorobis(triphenylphosphine)iridium(I) is generally immediately available in most volumes. High purity, submicron, and nanopowder forms may be considered . It is a part of many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .
Wirkmechanismus
Target of Action
It’s known that this compound is used as a catalyst in various chemical reactions , suggesting that its targets could be the reactants in these reactions.
Mode of Action
It’s known to act as a catalyst, facilitating chemical reactions without being consumed in the process . The compound’s interaction with its targets likely involves the formation of intermediate complexes, which lower the activation energy of the reaction .
Biochemical Pathways
The specific biochemical pathways affected by Carbonylchlorobis(triphenylphosphine)iridium(I) depend on the reactions it catalyzes. For instance, it has been used in the reduction of N-hydroxyamides to synthesize nitrones , suggesting that it may affect pathways involving these compounds.
Result of Action
The result of Carbonylchlorobis(triphenylphosphine)iridium(I)'s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions that would otherwise occur more slowly, leading to faster and more efficient production of the desired products .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Carbonylchlorobis(triphenylphosphine)iridium(I) can be achieved through a reaction between iridium trichloride hydrate and triphenylphosphine in the presence of carbon monoxide and hydrogen chloride gas.", "Starting Materials": [ "Iridium trichloride hydrate", "Triphenylphosphine", "Carbon monoxide gas", "Hydrogen chloride gas" ], "Reaction": [ "Mix iridium trichloride hydrate and triphenylphosphine in a 1:2 molar ratio in a flask", "Add carbon monoxide gas to the mixture and stir for 30 minutes at room temperature", "Add hydrogen chloride gas to the mixture and stir for an additional 30 minutes", "Filter the resulting solid and wash with diethyl ether", "Dry the solid under vacuum to obtain Carbonylchlorobis(triphenylphosphine)iridium(I)" ] } | |
| 14871-41-1 | |
Molekularformel |
C37H30ClIrOP2- |
Molekulargewicht |
780.2 g/mol |
IUPAC-Name |
carbon monoxide;iridium;triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.CO.ClH.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 |
InChI-Schlüssel |
VSPLSJCNZPDHCN-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] |
Kanonische SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] |
| 14871-41-1 | |
Physikalische Beschreibung |
Yellow crystalline powder; [Acros Organics MSDS] |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















